6-Bromo-5-chloro-1,2-benzoxazol-3-ol

Vue d'ensemble

Description

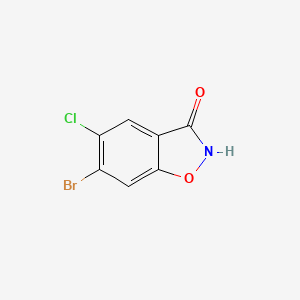

6-Bromo-5-chloro-1,2-benzoxazol-3-ol is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of bromine and chlorine substituents at the 6 and 5 positions, respectively, and a hydroxyl group at the 3 position. It has a molecular formula of C7H3BrClNO2 and a molecular weight of 248.46 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with phosgene or triphosgene to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-5-chloro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can modify the functional groups on the benzoxazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of benzoxazole compounds, including 6-bromo-5-chloro-1,2-benzoxazol-3-ol, exhibit notable analgesic and anti-inflammatory activities. A study synthesized various benzoxazole derivatives and tested their efficacy in models of pain and inflammation. The results showed that these compounds significantly inhibited edema in animal models, suggesting potential for development as therapeutic agents for pain relief and inflammation management .

Mechanism of Action

The analgesic effect is believed to stem from the inhibition of specific inflammatory pathways. For instance, compounds were tested using the acetic acid-induced writhing test in mice, demonstrating significant inhibition percentages compared to control groups. The mechanism likely involves modulation of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Material Science

Fluorescent Properties

Benzoxazole derivatives are known for their fluorescent properties, making them suitable for applications in optoelectronic devices. The incorporation of halogen atoms like bromine and chlorine enhances the photophysical properties of these compounds, allowing for improved performance in sensors and light-emitting devices .

Polymer Chemistry

In polymer science, benzoxazole derivatives can be used as monomers or additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can enhance functionalities such as flame retardancy or UV resistance .

Analytical Chemistry

Chromatographic Applications

this compound can serve as a reagent in chromatographic methods for the detection and quantification of various analytes. Its unique chemical structure allows for selective binding with certain biomolecules, facilitating the development of sensitive analytical techniques .

Spectroscopic Studies

The compound's spectral characteristics (such as UV-visible and fluorescence spectra) make it a valuable tool in spectroscopic studies aimed at understanding molecular interactions in complex biological systems .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic and anti-inflammatory properties | Significant inhibition of edema in animal models |

| Material Science | Use in optoelectronic devices and polymer additives | Enhanced thermal stability and mechanical properties |

| Analytical Chemistry | Reagent for chromatographic methods | Sensitive detection capabilities |

Case Studies

-

Study on Analgesic Activity

- Researchers synthesized a series of benzoxazole derivatives including this compound.

- Results indicated a dose-dependent reduction in pain responses in animal models when subjected to acetic acid-induced writhing tests.

- Statistical analysis confirmed significance (p < 0.05) compared to control groups.

-

Fluorescence Characterization

- A study characterized the fluorescence properties of this compound.

- The compound exhibited strong fluorescence under UV light, making it suitable for use in fluorescence-based assays.

-

Polymer Enhancement Research

- Investigations into the incorporation of benzoxazole derivatives into polymer matrices showed improved flame retardancy.

- Mechanical testing revealed enhanced tensile strength and thermal stability compared to unmodified polymers.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-chloro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-5-chloro-1,3-benzoxazol-2(3H)-one

- 6-Bromo-5-chloro-1,2-benzoxazol-3-amine

- 6-Bromo-5-chloro-1,2-benzoxazol-3-carboxylic acid

Uniqueness

6-Bromo-5-chloro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 3 position. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Activité Biologique

Overview

6-Bromo-5-chloro-1,2-benzoxazol-3-ol is a heterocyclic compound belonging to the benzoxazole class, characterized by its unique substitution pattern with bromine and chlorine atoms. Its molecular formula is , and it has been studied for various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modifying their activity and leading to various pharmacological effects. The exact pathways depend on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown that compounds in this class can be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungi like Candida albicans.

Table 1: Antimicrobial Activity of this compound Compared to Other Benzoxazole Derivatives

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| This compound | TBD | TBD |

| 3-(2-benzoxazol-5-yl)alanine | TBD | TBD |

| 5-Chloro-1,3-benzoxazol-2(3H)-one | TBD | TBD |

Note: MIC values are to be determined through experimental assays.

Anticancer Properties

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies have indicated that benzoxazole derivatives can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes them promising candidates for further drug development.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

| HepG2 (Liver Cancer) | TBD |

| PC3 (Prostate Cancer) | TBD |

Note: IC50 values are subject to experimental validation.

Structure–Activity Relationship (SAR)

The structure–activity relationship of benzoxazole derivatives suggests that modifications at specific positions can enhance biological activity. For instance, the presence of electron-donating groups has been linked to increased antibacterial activity. Understanding these relationships allows for the design of more potent derivatives.

Case Studies

- Antimicrobial Screening : A study conducted on a series of benzoxazole derivatives found that certain substitutions significantly enhanced antibacterial activity against Bacillus subtilis. The most active derivatives were those with electron-donating substituents at the phenyl ring .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of various benzoxazole compounds indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This finding highlights their potential as anticancer agents .

Propriétés

IUPAC Name |

6-bromo-5-chloro-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2/c8-4-2-6-3(1-5(4)9)7(11)10-12-6/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLISWPSAUKPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)ONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.